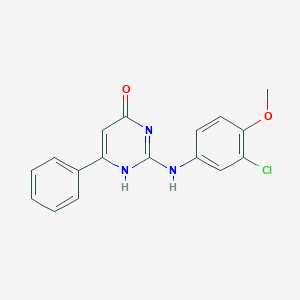![molecular formula C20H36O5 B7852298 7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B7852298.png)
7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid is a complex organic compound with significant biological and chemical propertiesThis compound is a member of the prostaglandin family, which are unsaturated carboxylic acids consisting of a 20-carbon skeleton that includes a five-member ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid involves multiple steps, typically starting from simpler organic molecules. The process often includes:
Formation of the Cyclopentane Ring: This step involves the cyclization of a linear precursor to form the cyclopentane ring.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the cyclopentane ring and the octyl side chain.
Oxidation: Oxidation of specific carbon atoms to introduce ketone functionalities.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Catalytic Processes: Using catalysts to enhance the reaction rates and yields.
Continuous Flow Synthesis: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid is studied for its role in cellular signaling pathways. It is involved in the regulation of inflammation and other physiological processes.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory properties and its ability to modulate immune responses.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a chemical intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid involves its interaction with specific molecular targets, such as receptors and enzymes. It modulates various signaling pathways, leading to changes in cellular functions. For example, it can bind to prostaglandin receptors, influencing inflammatory responses and other physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prostaglandin E1 (PGE1): Shares a similar structure and biological activity.
Prostaglandin E2 (PGE2): Another member of the prostaglandin family with distinct physiological effects.
Prostaglandin F2α (PGF2α): Known for its role in reproductive physiology.
Uniqueness
What sets 7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid apart is its specific hydroxylation pattern and the presence of a unique octyl side chain. These structural features contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16?,17-,19?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOINJQWXDTOSF-FXQQTDPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](CC[C@H]1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(methylamino)-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7852220.png)



![12,14-diazapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene-13-thione](/img/structure/B7852240.png)
![methyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide](/img/structure/B7852244.png)
![4,5-Dimethyl-2-[(3-oxo-1-cyclohexen-1-YL)amino]-3-thiophenecarbonitrile](/img/structure/B7852250.png)
![Ethyl [2-(acetylamino)-5-ethyl-1,3-thiazol-4-yl]acetate](/img/structure/B7852257.png)
![Propan-2-yl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852267.png)
![(E)-7-[(2R)-5-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B7852273.png)


